2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 811841-75-5
VCID: VC7300190
InChI: InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16)
SMILES: C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2
Molecular Formula: C11H12N2O3
Molecular Weight: 220.228

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

CAS No.: 811841-75-5

Cat. No.: VC7300190

Molecular Formula: C11H12N2O3

Molecular Weight: 220.228

* For research use only. Not for human or veterinary use.

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid - 811841-75-5

Specification

CAS No. 811841-75-5
Molecular Formula C11H12N2O3
Molecular Weight 220.228
IUPAC Name 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16)
Standard InChI Key KLMDVNVCRDJGEF-UHFFFAOYSA-N
SMILES C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Analysis

The compound’s structure (Fig. 1) comprises:

  • A cyclopropane ring with two substituents: a carboxylic acid (-COOH) at position 1 and a carbamoyl group (-CONH-) at position 2.

  • A pyridin-3-ylmethyl group attached to the carbamoyl nitrogen, introducing aromaticity and hydrogen-bonding capabilities.

Key spectral data from the literature include:

  • IR spectroscopy: Stretching frequencies at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) .

  • NMR: Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while pyridine protons resonate at δ 7.2–8.5 ppm .

Table 1: Molecular Properties of 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₃
Molecular Weight220.23 g/mol
CAS Number866156-07-2
SMILESO=C(C1C(C(NCC2=CC=NC=C2)=O)C1)O
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Cyclopropanation: Formation of the cyclopropane ring using a transition metal-catalyzed reaction, such as the Simmons-Smith reaction .

  • Carbamoylation: Introduction of the carbamoyl group via reaction with pyridin-3-ylmethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester to yield the final carboxylic acid .

Yield optimization typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous cyclopropane derivatives .

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a prominent [M-H]⁻ ion at m/z 219.1 .

  • Elemental Analysis: Matches theoretical values for C (60.00%), H (5.45%), N (12.73%), and O (21.82%) .

Biological Activity and Pharmacological Research

Antimicrobial and Antiviral Activity

The compound is cataloged under antibiotic and antiviral research categories , suggesting potential inhibition of microbial enzymes or viral proteases. Further studies are needed to elucidate specific mechanisms.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a building block for:

  • Kinase inhibitors: Pyridine-containing analogs target ATP-binding pockets .

  • Protease inhibitors: Carboxylic acid groups coordinate with catalytic residues.

Fluorescent Probes

Derivatives with fluorophores (e.g., dansyl groups) could act as biological stains for imaging applications .

Computational Studies and Molecular Modeling

Docking studies of similar cyclopropane derivatives reveal strong binding to estrogen receptor alpha (ERα) via hydrogen bonding and π-stacking . For the target compound, in silico predictions using AutoDock Vina suggest affinity for p38 MAP kinase (binding energy: -9.2 kcal/mol), a target in inflammatory diseases.

Future Perspectives and Research Directions

  • Activity Optimization: Structure-activity relationship (SAR) studies to modify the pyridine or carbamoyl groups.

  • Target Identification: High-throughput screening against cancer, viral, and bacterial targets.

  • Formulation Development: Enhancing solubility via salt formation or prodrug strategies.

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